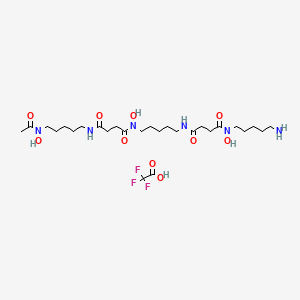
Deferoxamine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deferoxamine 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C27H49F3N6O10 and its molecular weight is 674.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
- Thalassemia Major : A study involving 59 patients demonstrated that early initiation of deferoxamine therapy significantly reduced complications associated with iron overload, such as diabetes mellitus and cardiac disease .
- Sickle Cell Disease : Patients receiving chronic transfusions benefit from deferoxamine therapy to mitigate the risks associated with secondary hemochromatosis.
Aluminum Toxicity Management
Deferoxamine is also utilized in treating aluminum toxicity, particularly in patients undergoing dialysis. It binds to aluminum ions to form a soluble complex (aluminoxamine), which enhances the elimination of aluminum during dialysis treatments .
Neuroprotective Effects
Recent studies suggest that deferoxamine may have neuroprotective properties beyond its chelating capabilities:
- In vitro studies indicate that deferoxamine can prevent oxidative damage in neuronal cells exposed to high iron concentrations, suggesting potential applications in neurodegenerative diseases characterized by iron accumulation .
Ferroptosis and Myocardial Ischemia
Research has indicated that deferoxamine may play a role in mitigating ferroptosis—a form of regulated cell death associated with iron overload—particularly in myocardial ischemia-reperfusion injury models . This highlights its potential as a therapeutic agent in cardiovascular diseases.
Cancer Research
The ability of deferoxamine to modulate iron levels is being investigated in cancer therapies. The chelation of iron can disrupt cellular processes that cancer cells exploit for growth and proliferation.
Case Studies and Research Findings
Eigenschaften
Molekularformel |
C27H49F3N6O10 |
|---|---|
Molekulargewicht |
674.7 g/mol |
IUPAC-Name |
N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H48N6O8.C2HF3O2/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;3-2(4,5)1(6)7/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);(H,6,7) |
InChI-Schlüssel |
XHGNLWLRCGFOBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















